7,7'-[ethane-1,2-diylbis(oxy)]bis[3-(3,4-dimethoxyphenyl)-2H-chromen-2-one]
Description
The compound 7,7'-[ethane-1,2-diylbis(oxy)]bis[3-(3,4-dimethoxyphenyl)-2H-chromen-2-one] is a bis-coumarin derivative featuring two coumarin (2H-chromen-2-one) units linked via an ethane-1,2-diylbis(oxy) bridge at the 7-position. Coumarin derivatives are widely studied for applications in fluorescence, photochemistry, and medicinal chemistry due to their planar aromatic systems and tunable electronic properties.
Properties
Molecular Formula |
C36H30O10 |
|---|---|
Molecular Weight |
622.6 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-[2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxyethoxy]chromen-2-one |
InChI |
InChI=1S/C36H30O10/c1-39-29-11-7-21(17-33(29)41-3)27-15-23-5-9-25(19-31(23)45-35(27)37)43-13-14-44-26-10-6-24-16-28(36(38)46-32(24)20-26)22-8-12-30(40-2)34(18-22)42-4/h5-12,15-20H,13-14H2,1-4H3 |
InChI Key |
AILGZMKLBJHKOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OCCOC4=CC5=C(C=C4)C=C(C(=O)O5)C6=CC(=C(C=C6)OC)OC)OC2=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-[ethane-1,2-diylbis(oxy)]bis[3-(3,4-dimethoxyphenyl)-2H-chromen-2-one] typically involves the reaction of 3-(3,4-dimethoxyphenyl)-2H-chromen-2-one with ethane-1,2-diylbis(oxy) derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
7,7’-[ethane-1,2-diylbis(oxy)]bis[3-(3,4-dimethoxyphenyl)-2H-chromen-2-one] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
7,7’-[ethane-1,2-diylbis(oxy)]bis[3-(3,4-dimethoxyphenyl)-2H-chromen-2-one] has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7,7’-[ethane-1,2-diylbis(oxy)]bis[3-(3,4-dimethoxyphenyl)-2H-chromen-2-one] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
BIN2 ((ethane-1,2-diylbis(oxy))bis(2-(azidomethyl)pyridine-5,3-diyl))bis((1H-imidazol-1-yl)methanone))
- Core Structure : Pyridine-imidazole units instead of coumarins.
- Functional Groups : Azide and carbonyl groups, enabling reactivity in bioorthogonal chemistry (e.g., CRISPR gene editing control).
- Synthesis : Achieved 90% yield via stepwise coupling, highlighting efficient crosslinking methodologies applicable to ethane-dioxy systems .
Bicyclo[3.3.1]nonan-3-one Derivative (C₁₈H₂₂O₄)
Isoflavone Derivative (4,4'-(7,7'-(1'E)-(ethane-1,2-diylbis(azan-1-yl-1-ylidene))bis(methan-1-yl-1-ylidene)bis(4-oxo-4H-chromene-7,3-diyl))bis(4,1-phenylene)bis(4-(hexyloxy)benzoate))
- Core Structure : Isoflavone units with extended conjugation.
- Functional Groups: Hexyloxy chains enhancing solubility in nonpolar solvents.
- Computational Analysis : Optimized geometry via DFT/B3LYP/LanL2DZ, indicating stable electronic configurations .
Comparative Data Table
Research Findings and Implications
Crystallographic Insights
The bicyclo compound crystallizes in an orthorhombic system (P2₁2₁2₁) with hydrogen-bonded networks (O–H···O), enhancing thermal stability .
Computational and Functional Potential
DFT studies on the isoflavone derivative highlight the role of ethane-dioxy linkers in stabilizing electronic configurations . For the bis-coumarin, methoxy groups could further modulate electron density, making it a candidate for optoelectronic applications or as a protease inhibitor (inferred from coumarins’ known anticoagulant properties).
Biological Activity
The compound 7,7'-[ethane-1,2-diylbis(oxy)]bis[3-(3,4-dimethoxyphenyl)-2H-chromen-2-one] , also known as a bis-chromone derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features two chromone units linked by an ethane-1,2-diyl group, which is expected to influence its biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves the reaction of chromone derivatives with ethylene glycol under acidic conditions. The detailed synthetic pathway is crucial for understanding the compound's properties and potential modifications for enhanced activity.
Antioxidant Activity
Several studies have indicated that the compound exhibits significant antioxidant properties. For instance, it was found to scavenge free radicals effectively in various assays, including DPPH and ABTS tests. These antioxidant activities are attributed to the presence of methoxy groups on the phenyl rings, which enhance electron donation capabilities.
Anticancer Properties
Research has shown that this bis-chromone derivative possesses anticancer properties against various cancer cell lines. Notably:
- In vitro studies demonstrated cytotoxic effects on breast cancer (MCF-7) and prostate cancer (PC-3) cells at micromolar concentrations.
- The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analysis.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| PC-3 | 20 | Cell cycle arrest |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against several bacterial strains. In particular:
- Staphylococcus aureus and Escherichia coli were inhibited at concentrations ranging from 50 to 100 µg/mL.
- The mode of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Case Studies
- Study on Antioxidant Activity : A study published in Journal of Natural Products reported that the compound significantly reduced oxidative stress markers in vitro and in vivo models of oxidative damage.
- Anticancer Study : A recent investigation highlighted its effectiveness in reducing tumor growth in xenograft models of breast cancer, with a notable reduction in tumor size observed after treatment for four weeks.
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound exhibited synergistic effects when combined with ampicillin against resistant strains of bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
